molecular formula C13H27NO3 B3050357 [2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate CAS No. 25384-54-7

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate

Cat. No.: B3050357
CAS No.: 25384-54-7
M. Wt: 245.36 g/mol
InChI Key: CZDCKVIHZSVWLE-UHFFFAOYSA-N
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Description

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate is a chemical compound with the molecular formula C13H27NO3. It is known for its unique structure, which includes a carbamate group attached to a hexyl chain with an ethyl and hydroxymethyl substitution. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate typically involves the reaction of 2-ethyl-2-(hydroxymethyl)hexanol with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-ethyl-2-(carboxymethyl)hexyl N-propylcarbamate.

    Reduction: Formation of 2-ethyl-2-(hydroxymethyl)hexylamine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate in preclinical studies.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of [2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-ethyl-2-(hydroxymethyl)hexyl] 2-ethylhexanoate: Similar structure but with an ester group instead of a carbamate.

    2-ethylhexyl methacrylate: Contains a methacrylate group, used in polymer synthesis.

    2-ethyl-2-(hydroxymethyl)hexanol: The alcohol precursor used in the synthesis of [2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate.

Uniqueness

This compound is unique due to its carbamate functionality, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-4-7-8-13(6-3,10-15)11-17-12(16)14-9-5-2/h15H,4-11H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCKVIHZSVWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)COC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948233
Record name 2-Ethyl-2-(hydroxymethyl)hexyl hydrogen propylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25384-54-7
Record name Carbamic acid, propyl-, 2-ethyl-2-(hydroxymethyl)hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-(hydroxymethyl)hexyl hydrogen propylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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